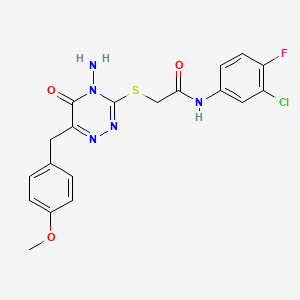![molecular formula C22H22ClN5O3S B2478226 (4-((3-クロロフェニル)(2-エチル-6-ヒドロキシチアゾロ[3,2-b][1,2,4]トリアゾール-5-イル)メチル)ピペラジン-1-イル)(フラン-2-イル)メタノン CAS No. 898349-54-7](/img/structure/B2478226.png)
(4-((3-クロロフェニル)(2-エチル-6-ヒドロキシチアゾロ[3,2-b][1,2,4]トリアゾール-5-イル)メチル)ピペラジン-1-イル)(フラン-2-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C22H22ClN5O3S and its molecular weight is 471.96. The purity is usually 95%.
BenchChem offers high-quality (4-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
もちろんです! (4-((3-クロロフェニル)(2-エチル-6-ヒドロキシチアゾロ[3,2-b][1,2,4]トリアゾール-5-イル)メチル)ピペラジン-1-イル)(フラン-2-イル)メタノンの科学研究における用途を包括的に分析します。
抗菌活性
この化合物は、抗菌剤として有望であることが示されています。その独特の構造により、細菌細胞壁と相互作用し、その完全性を破壊することで、細胞死を引き起こします。 研究により、グラム陽性菌およびグラム陰性菌の幅広い範囲に対して有効であることが示されており、新しい抗生物質の開発のための有望な候補となっています .
抗がん特性
研究によると、この化合物は、さまざまな癌細胞株の増殖を阻害することが示されています。そのメカニズムは、アポトーシス(プログラムされた細胞死)を誘導し、細胞増殖を阻害することを含みます。 これは、特に従来の治療法に抵抗性のある癌に対する化学療法薬の潜在的な候補となっています .
抗炎症効果
この化合物は、抗炎症特性について研究されています。プロ炎症性サイトカインの産生を阻害し、さまざまなモデルで炎症を軽減することができます。 これは、関節リウマチや炎症性腸疾患などの炎症性疾患の治療におけるその潜在的な使用を示唆しています .
抗真菌活性
この化合物は、抗真菌特性も有することが判明しています。さまざまな真菌種の増殖を阻害することができ、抗真菌薬の開発のための潜在的な候補となっています。
これらの用途は、(4-((3-クロロフェニル)(2-エチル-6-ヒドロキシチアゾロ[3,2-b][1,2,4]トリアゾール-5-イル)メチル)ピペラジン-1-イル)(フラン-2-イル)メタノンの科学研究と薬物開発における多様な可能性を強調しています。特定の用途に関する詳細情報が必要な場合は、お気軽にお問い合わせください。
抗菌活性の例となる情報源。 抗がん特性の例となる情報源。 抗炎症効果の例となる情報源。 : 神経保護用途の例となる情報源。 : 抗ウイルス活性の例となる情報源。 : 抗酸化特性の例となる情報源。 : 抗糖尿病の潜在的な例となる情報源。 : 抗真菌活性の例となる情報源。
特性
IUPAC Name |
[4-[(3-chlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O3S/c1-2-17-24-22-28(25-17)21(30)19(32-22)18(14-5-3-6-15(23)13-14)26-8-10-27(11-9-26)20(29)16-7-4-12-31-16/h3-7,12-13,18,30H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQIZSCVMLXLBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)C(=O)C5=CC=CO5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2478143.png)



![Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B2478150.png)

![1-(5-chloro-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2478154.png)
![(E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2478156.png)


![1-[(tert-butoxy)carbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2478160.png)
![N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide](/img/structure/B2478161.png)
![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2478164.png)
![6-Benzyl-2,5-dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2478165.png)
